Fenofibrate

Beschreibung

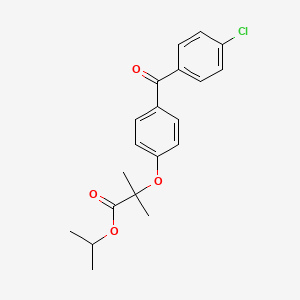

Structure

3D Structure

Eigenschaften

IUPAC Name |

propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClO4/c1-13(2)24-19(23)20(3,4)25-17-11-7-15(8-12-17)18(22)14-5-9-16(21)10-6-14/h5-13H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTINGFKWWXKFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2029874 |

Source

|

| Record name | Fenofibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Fenofibrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015173 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble in water; slightly soluble in methanol, ethanol; soluble in acetone, ether, benzene, chloroform, 7.07e-04 g/L |

Source

|

| Record name | Fenofibrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7736 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fenofibrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015173 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Impurities |

(4-chlorophenyl)(4-hydroxyphenyl)methanone, fenofibric acid, (3RS)-3-[4-(4-chlorobenzoyl)phenoxy]butan-2-one, methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate, For more Impurities (Complete) data for Fenofibrate (7 total), please visit the HSDB record page. |

Source

|

| Record name | Fenofibrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7736 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from isopropanol, White solid | |

CAS No. |

49562-28-9 |

Source

|

| Record name | Fenofibrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49562-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenofibrate [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049562289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenofibrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01039 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | fenofibrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757822 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Proctofene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281319 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fenofibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2029874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenofibrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENOFIBRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U202363UOS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fenofibrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7736 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fenofibrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015173 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

79-82, 80-81 °C, 80.5 °C |

Source

|

| Record name | Fenofibrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01039 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fenofibrate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7736 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fenofibrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015173 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Evolution of Fenofibrate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenofibrate, a third-generation fibric acid derivative, has been a cornerstone in the management of dyslipidemia for decades. Its journey from a derivative of the earlier fibrate, clofibrate, to a widely prescribed medication is a story of chemical refinement, evolving mechanistic understanding, and extensive clinical investigation. Initially recognized for its robust effects on triglyceride and cholesterol levels, subsequent research has unveiled a complex pharmacology involving the activation of peroxisome proliferator-activated receptor alpha (PPARα), leading to a cascade of genomic and non-genomic effects that influence lipid metabolism, inflammation, and vascular function. This technical guide provides an in-depth exploration of the discovery and historical development of this compound, detailing its mechanism of action, key experimental validations, and pivotal clinical trials that have shaped its therapeutic use.

Discovery and Historical Development

The story of this compound begins with the clinical development of fibrates in the 1950s. Following the synthesis of approximately 80 derivatives of de-hydrochloric acid, some of which demonstrated hypercholesterolemic properties, the pharmaceutical industry began to focus on improving the pharmacokinetic and pharmacodynamic profiles of the first-generation fibrate, clofibrate.[1]

In the quest for enhanced efficacy and safety, researchers maintained the phenoxy-2-methyl-2-propionic acid core of clofibrate while substituting the chlorine atom with various hydrophobic groups. This led to the synthesis of several phenyl ketone molecules, among which a benzoyl derivative with a chlorine atom at the 4-position, initially named procetofen , showed promising hypolipidemic activity.[1]

Procetofen was first synthesized in 1974 as a derivative of clofibrate and was initially launched in France.[1][2] It was later renamed this compound to align with the World Health Organization's International Nonproprietary Name guidelines.[2] Patented in 1969, this compound entered medical use in 1975.[1][2] The development was led by Groupe Fournier SA in France.[2]

Despite its development in the 1970s, this compound's entry into the U.S. market was delayed. The initial New Drug Application (NDA) was rejected in 1984 by the Food and Drug Administration (FDA), which cited insufficient efficacy based on surrogate endpoints to outweigh the risks observed with clofibrate.[3] this compound was eventually approved in the U.S. in 1993, primarily for its triglyceride-lowering properties.[3] Fournier licensed the U.S. marketing rights to Abbott Laboratories, which launched the drug as Tricor in 1998.[3]

Over the years, this compound has undergone several reformulations to improve its bioavailability, which is inherently poor due to its low water solubility (a BCS Class-II drug).[1] These reformulations have included micronized versions and the development of fenofibric acid (Trilipix), the active metabolite of this compound, which can be used in combination with statins.[3]

Mechanism of Action: The Central Role of PPARα

This compound is a prodrug that is rapidly hydrolyzed by tissue and plasma esterases to its active metabolite, fenofibric acid.[1][4][5] Fenofibric acid is a potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid metabolism.[1][5][6]

The classical signaling pathway of this compound involves the following steps:

-

Conversion to Active Metabolite: this compound is converted to fenofibric acid in vivo.[4][5]

-

PPARα Activation: Fenofibric acid enters the cell and binds to PPARα.[4][5]

-

Heterodimerization: The activated PPARα forms a heterodimer with the retinoid X receptor (RXR).[4][5]

-

PPRE Binding: This PPARα-RXR complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.[4][5]

-

Gene Transcription Modulation: This binding activates or, in some cases, represses the transcription of genes involved in lipid metabolism.[5]

This signaling cascade results in a multitude of effects:

-

Lipid Effects:

-

Increased Lipolysis: Upregulation of lipoprotein lipase and apolipoprotein (Apo)-V, and downregulation of Apo-CIII, leading to increased lipolysis and clearance of triglyceride-rich particles.[5][6]

-

Reduced VLDL Production: Decreased synthesis of fatty acids and triglycerides.[5]

-

Favorable LDL Particle Profile: A shift from small, dense LDL particles to larger, more buoyant particles that are more readily cleared.[5]

-

Increased HDL Cholesterol: Increased expression of Apo-AI and Apo-AII, key components of HDL.[5]

-

-

Non-Lipid Effects:

-

Anti-inflammatory Effects: Attenuation of inflammatory responses by suppressing the nuclear factor-κB (NF-κB) and activator protein 1 (AP-1) transcription factors.[5]

-

Anti-angiogenic Effects: Inhibition of vascular endothelial growth factor (VEGF)-induced cell proliferation and migration.[5][7]

-

Antiapoptotic Effects: Reduction of apoptosis in various cell types, including endothelial cells, potentially through activation of AMP-activated protein kinase (AMPK).[5][6][7]

-

Antioxidant Effects: Emerging evidence suggests that this compound may upregulate antioxidant enzymes.[5][7]

-

Signaling Pathway Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. How Abbott’s this compound Franchise Avoided Generic Competition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An Update on the Molecular Actions of this compound and Its Clinical Effects on Diabetic Retinopathy and Other Microvascular End Points in Patients With Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound for the prevention of progression of non-proliferative diabetic retinopathy: review, consensus recommendations and guidance for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. diabetesjournals.org [diabetesjournals.org]

Fenofibrate's Role in Lipid Metabolism and Gene Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenofibrate, a fibric acid derivative, is a widely prescribed lipid-lowering agent that primarily addresses dyslipidemia characterized by high triglyceride and low high-density lipoprotein (HDL) cholesterol levels. Its therapeutic effects are rooted in its ability to modulate lipid metabolism and gene expression, primarily through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). This technical guide provides an in-depth exploration of the molecular mechanisms of this compound, detailing its impact on lipid profiles, the signaling pathways it governs, and the key genes it regulates. The information is supplemented with quantitative data from clinical and preclinical studies, detailed experimental protocols for key assays, and visual diagrams of relevant pathways and workflows to offer a comprehensive resource for the scientific community.

Introduction

Dyslipidemia, a major risk factor for cardiovascular disease, is characterized by an abnormal lipid profile, including elevated levels of triglycerides and low-density lipoprotein (LDL) cholesterol, and reduced levels of high-density lipoprotein (HDL) cholesterol. This compound has been a cornerstone in the management of dyslipidemia for decades.[1][2] It is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[3] Fenofibric acid is a potent agonist of PPARα, a nuclear receptor that acts as a ligand-activated transcription factor.[1][4][5][6][7] The activation of PPARα orchestrates a complex series of transcriptional events that ultimately lead to a beneficial modulation of lipid metabolism.[1][3][4] This guide will dissect the intricate mechanisms of this compound's action, from receptor activation to its downstream physiological effects.

Mechanism of Action: The Central Role of PPARα

The primary mechanism of action of this compound is the activation of PPARα.[1][3][4] Upon binding by fenofibric acid, PPARα undergoes a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR).[7][8] This PPARα-RXR heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[7][8][9] This binding event modulates the transcription of a suite of genes involved in various aspects of lipid metabolism.[1][3][4]

Key Signaling Pathway

The activation of PPARα by this compound initiates a signaling cascade that influences multiple metabolic pathways. The following diagram illustrates the core signaling pathway.

Effects on Lipid Metabolism

This compound's activation of PPARα leads to significant and favorable changes in the lipid profile, primarily by affecting the metabolism of triglycerides, HDL, and LDL.

Triglyceride and VLDL Metabolism

This compound is highly effective in lowering plasma triglyceride levels.[1][4][10][11][12] This is achieved through a multi-pronged approach:

-

Increased Lipoprotein Lipase (LPL) Activity: this compound upregulates the expression of the LPL gene.[1][5][10][12][13] LPL is a key enzyme responsible for the hydrolysis of triglycerides within very low-density lipoproteins (VLDL) and chylomicrons, facilitating the clearance of these triglyceride-rich particles from the circulation.[1][11]

-

Decreased Apolipoprotein C-III (ApoC-III) Production: this compound suppresses the expression of the APOC3 gene.[1][10][12] ApoC-III is a potent inhibitor of LPL activity.[1] By reducing ApoC-III levels, this compound effectively removes the brakes on LPL, further enhancing triglyceride clearance.

-

Enhanced Fatty Acid Oxidation: this compound stimulates the expression of genes involved in hepatic fatty acid β-oxidation.[4][14][15] This increased breakdown of fatty acids in the liver reduces their availability for the synthesis of triglycerides and subsequent incorporation into VLDL particles.[4]

HDL Cholesterol Metabolism

This compound consistently increases HDL cholesterol levels.[1][3][4] The primary mechanisms include:

-

Increased Apolipoprotein A-I (ApoA-I) and A-II (ApoA-II) Synthesis: this compound upregulates the expression of the APOA1 and APOA2 genes, which encode the major structural proteins of HDL particles.[1][3][4] This leads to an increased production of HDL.

-

Modulation of Cholesteryl Ester Transfer Protein (CETP): In some contexts, this compound has been shown to reduce the activity of CETP, an enzyme that facilitates the transfer of cholesteryl esters from HDL to VLDL.[16] Reduced CETP activity can lead to an increase in HDL cholesterol levels.

LDL Cholesterol Metabolism

The effect of this compound on LDL cholesterol is more variable.[4] While it can lower LDL-C in some individuals, its main benefit lies in modifying the composition of LDL particles. This compound promotes a shift from small, dense LDL particles, which are considered highly atherogenic, to larger, more buoyant LDL particles.[3][17] These larger particles are more readily cleared from the circulation and are less susceptible to oxidation.

Gene Regulation by this compound

The therapeutic effects of this compound are a direct consequence of its ability to regulate the expression of a wide array of genes. The following table summarizes the key target genes and their functions.

| Gene | Protein Product | Function | Effect of this compound |

| LPL | Lipoprotein Lipase | Hydrolysis of triglycerides in VLDL and chylomicrons | Upregulation[1][10][12] |

| APOC3 | Apolipoprotein C-III | Inhibitor of LPL | Downregulation[1][10][12] |

| APOA1 | Apolipoprotein A-I | Major structural protein of HDL | Upregulation[1][3][4] |

| APOA2 | Apolipoprotein A-II | Structural protein of HDL | Upregulation[3][4] |

| CPT1A | Carnitine Palmitoyltransferase 1A | Rate-limiting enzyme in mitochondrial fatty acid oxidation | Upregulation[18] |

| ACOX1 | Acyl-CoA Oxidase 1 | First enzyme of the peroxisomal fatty acid β-oxidation pathway | Upregulation[10][12] |

| SCD1 | Stearoyl-CoA Desaturase 1 | Involved in fatty acid synthesis | Upregulation[19] |

| Elovl6 | ELOVL Fatty Acid Elongase 6 | Involved in fatty acid elongation | Upregulation[19] |

Quantitative Data on this compound's Efficacy

The lipid-modifying effects of this compound have been extensively documented in numerous clinical trials. The following tables provide a summary of the quantitative changes in lipid parameters observed in key studies.

Table 1: Effects of this compound Monotherapy on Lipid Profile

| Study/Trial | Dosage | Duration | % Change in Triglycerides | % Change in HDL-C | % Change in LDL-C | Reference |

| Meta-analysis | Various | Various | ↓ 20-50% | ↑ 10-25% | Variable | [20] |

| DAIS | 200 mg/day | 3 years | ↓ 36% | - | ↓ (not significant) | [17][21] |

| FIELD | 200 mg/day | 5 years | ↓ 29% | ↑ 5% | ↓ 12% | [22] |

| ACCORD-Lipid | 160 mg/day | 4.7 years | ↓ 26% | ↑ 2% | ↓ 8% | [22] |

Table 2: Effects of this compound in Combination Therapy

| Combination Therapy | % Change in LDL-C | % Change in non-HDL-C | % Change in Triglycerides | % Change in HDL-C | Reference |

| This compound + Ezetimibe | ↓ 20.4% | ↓ 30.4% | ↓ 44.0% | ↑ 19.0% | [20] |

| This compound + Colesevelam | ↓ 17.0% | ↓ 21.0% | No significant change vs. This compound alone | No significant change vs. This compound alone | [20] |

Experimental Protocols

To facilitate further research into the mechanisms of this compound, this section provides detailed methodologies for key experiments.

PPARα Reporter Gene Assay

This assay is used to quantify the activation of PPARα by a test compound like fenofibric acid.

Principle: Cells are co-transfected with an expression vector for PPARα and a reporter vector containing a luciferase gene under the control of a PPRE. Activation of PPARα by a ligand leads to the expression of luciferase, which can be measured as a luminescent signal.

Methodology:

-

Cell Culture: Use a suitable cell line, such as HEK293 or HepG2 cells.

-

Transfection: Co-transfect the cells with a PPARα expression plasmid and a PPRE-luciferase reporter plasmid using a suitable transfection reagent. A control plasmid (e.g., β-galactosidase) can be co-transfected for normalization of transfection efficiency.

-

Treatment: After 24 hours, treat the cells with varying concentrations of fenofibric acid or a vehicle control.

-

Lysis and Luciferase Assay: After an incubation period (typically 24 hours), lyse the cells and measure luciferase activity using a luminometer and a luciferase assay kit.

-

Data Analysis: Normalize luciferase activity to the control reporter (e.g., β-galactosidase activity) and express the results as fold induction over the vehicle control.

Western Blotting for LPL Expression

This technique is used to detect and quantify the amount of LPL protein in cell or tissue lysates.

Methodology:

-

Sample Preparation: Prepare protein lysates from cells or tissues treated with this compound or a vehicle control.

-

Protein Quantification: Determine the protein concentration of each lysate using a suitable assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for LPL.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

Data Analysis: Quantify the band intensity and normalize it to a loading control (e.g., β-actin or GAPDH).

Lipid Analysis using High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying different lipid species in biological samples.

Methodology:

-

Lipid Extraction: Extract lipids from plasma or tissue samples using a suitable solvent system (e.g., Folch or Bligh-Dyer method).

-

Chromatographic Separation: Separate the lipid classes (e.g., triglycerides, cholesterol, phospholipids) using a normal-phase or reverse-phase HPLC column with an appropriate mobile phase gradient.

-

Detection: Detect the eluted lipids using a suitable detector, such as an evaporative light scattering detector (ELSD) or a mass spectrometer (MS).

-

Quantification: Quantify the amount of each lipid species by comparing the peak areas to those of known standards.

Conclusion

This compound's role in lipid metabolism and gene regulation is a well-established and multifaceted process, with the activation of PPARα at its core. By modulating the expression of a wide range of genes involved in lipid handling, this compound effectively reduces triglyceride levels, increases HDL cholesterol, and promotes a less atherogenic LDL particle profile. This in-depth technical guide provides a comprehensive overview of its mechanisms, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for researchers and professionals in the fields of lipidology, cardiovascular disease, and drug development. A thorough understanding of this compound's molecular pharmacology is crucial for its optimal clinical use and for the development of novel therapies targeting metabolic disorders.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound: a novel formulation (Triglide™) in the treatment of lipid disorders: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Biochemistry, Lipoprotein Lipase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. This compound, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of PPARα by this compound Attenuates the Effect of Local Heart High Dose Irradiation on the Mouse Cardiac Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound Increases Very Low Density Lipoprotein Triglyceride Production Despite Reducing Plasma Triglyceride Levels in APOE*3-Leiden.CETP Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of lipid metabolism and gene expression by this compound in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Emerging strategies of targeting lipoprotein lipase for metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Simultaneously Induces Hepatic Fatty Acid Oxidation, Synthesis, and Elongation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchwithrutgers.com [researchwithrutgers.com]

- 16. This compound increases HDL-cholesterol by reducing cholesteryl ester transfer protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fibrates — The Other Life-saving Lipid Drugs | USC Journal [uscjournal.com]

- 18. files.core.ac.uk [files.core.ac.uk]

- 19. This compound differentially activates PPARα-mediated lipid metabolism in rat kidney and liver - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Update on the clinical utility of this compound in mixed dyslipidemias: mechanisms of action and rational prescribing - PMC [pmc.ncbi.nlm.nih.gov]

- 21. diabetesjournals.org [diabetesjournals.org]

- 22. eathj.org [eathj.org]

The Pharmacokinetics and Pharmacodynamics of Fenofibrate in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of fenofibrate, a widely used lipid-lowering agent, within the context of preclinical research. This compound, a fibric acid derivative, is a prodrug that is rapidly converted to its active metabolite, fenofibric acid.[1][2] Its primary therapeutic effects are the reduction of triglycerides (TG) and, to a lesser extent, low-density lipoprotein cholesterol (LDL-C), alongside an increase in high-density lipoprotein cholesterol (HDL-C).[3][4] This document details the underlying mechanisms of action, summarizes key quantitative data from animal studies, outlines common experimental protocols, and presents relevant toxicological findings.

Pharmacodynamics: Mechanism of Action

The primary mechanism of action for this compound is mediated by its active metabolite, fenofibric acid, which is a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[3][5] PPARα is a nuclear receptor that plays a critical role in regulating the expression of genes involved in lipid metabolism, fatty acid oxidation, and inflammation.[2][3]

Key Pharmacodynamic Effects:

-

PPARα Activation: Fenofibric acid binds to and activates PPARα, primarily in the liver.[3][5] This activation leads to a cascade of downstream effects on lipid metabolism.[4]

-

Triglyceride Reduction: The activation of PPARα increases the transcription of genes encoding for lipoprotein lipase (LPL) and reduces the production of apolipoprotein C-III (Apo C-III), an inhibitor of LPL.[1][4] This dual action enhances the lipolysis and clearance of triglyceride-rich particles like very-low-density lipoproteins (VLDL) from the plasma.[3][4]

-

HDL-C Elevation: PPARα activation also stimulates the synthesis of apolipoproteins A-I and A-II, which are fundamental components of HDL particles, thereby increasing HDL-C levels.[1][3]

-

LDL-C Modification: this compound alters the composition of LDL particles, shifting them from small, dense, atherogenic particles to larger, more buoyant particles.[1][4] These larger particles have a higher affinity for LDL receptors and are catabolized more rapidly.[4]

-

Anti-inflammatory Effects: this compound has been shown to reduce levels of inflammatory markers such as C-reactive protein (CRP) and fibrinogen, which contributes to its cardiovascular benefits.[1][3]

-

Uric Acid Reduction: A notable secondary effect is the reduction of serum uric acid levels, which occurs through an increase in urinary excretion of uric acid.[1][5]

Figure 1: Signaling pathway of this compound's mechanism of action.

Pharmacokinetics in Preclinical Models

The pharmacokinetic profile of this compound is characterized by its rapid conversion to fenofibric acid. Preclinical studies in various animal models are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Absorption: this compound is well-absorbed from the gastrointestinal tract.[1] Its absorption can be significantly increased when administered with food.[5] Following oral administration, it is rapidly hydrolyzed by esterases to fenofibric acid, with no unchanged this compound detected in the plasma.[1][6] Peak plasma concentrations of fenofibric acid are typically reached within 6 to 8 hours.[1][5]

-

Distribution: Fenofibric acid is extensively bound to plasma proteins, approximately 99%.[1][6]

-

Metabolism: The primary metabolic step is the hydrolysis of this compound to fenofibric acid. Fenofibric acid is then primarily conjugated with glucuronic acid.[1][6]

-

Excretion: The metabolites are predominantly excreted in the urine, with about 60% of a dose appearing as fenofibric acid and its glucuronate conjugate.[1][5] A smaller portion, around 25%, is excreted in the feces.[5]

Table 1: Summary of Pharmacokinetic Parameters (General)

| Parameter | Description | Value/Characteristic | Citation |

| Active Moiety | Fenofibric Acid | This compound is a prodrug. | [1][2] |

| Tmax (Peak Time) | Time to reach peak plasma concentration | ~6-8 hours | [1][5] |

| Protein Binding | Extent of binding to plasma proteins | ~99% | [1][6] |

| Metabolism | Primary pathways | Hydrolysis to fenofibric acid, followed by glucuronidation. | [1][6] |

| Elimination Half-life | Time for plasma concentration to halve | ~20 hours (in humans) | [7] |

| Route of Excretion | Primary routes of elimination | Urine (~60%) and Feces (~25%) | [5] |

| Food Effect | Impact of food on absorption | Absorption increased by ~35% with food. | [5][8] |

Experimental Protocols in Preclinical Research

Various animal models are employed to investigate the efficacy and safety of this compound. Murine models, including diet-induced obesity (DIO) mice and genetically modified strains like ob/ob mice, are commonly used.[2][9]

Table 2: this compound Dosing and Administration in Murine Models

| Mouse Model | Dosage | Administration Route | Frequency | Duration | Citation |

| ob/ob mice | 20 mg/kg/day | Oral Gavage | Daily | 13 weeks | [2][9] |

| Diet-induced obese (DIO) C57BL/6J mice | 50 mg/kg | Oral Gavage | Daily | 2 weeks | [2] |

| MCD and CDAHFD diet-fed mice | 5, 25, 125 mg/kg | Oral Gavage | Twice a day | Not specified | [2] |

| Type 1 Diabetic Mice | Not specified | Not specified | Not specified | Not specified | [10][11] |

Protocol 1: Oral Gavage Administration

Oral gavage is a standard method for ensuring precise dosing in animal studies.[2]

-

Preparation of Dosing Solution:

-

Calculate the required amount of this compound based on the mean body weight of the animal cohort and the target dosage (e.g., 20 mg/kg).

-

Suspend the this compound powder in a suitable vehicle, such as water or a 0.5% carboxymethylcellulose (CMC) solution.

-

Ensure the suspension is homogenous by vortexing or sonicating prior to each administration.[2]

-

-

Animal Handling and Dosing:

-

Weigh each animal accurately to calculate the precise volume of the suspension to be administered.

-

Gently restrain the mouse and measure the distance from the nose tip to the last rib to ensure correct gavage needle insertion depth.

-

Carefully insert the gavage needle into the esophagus and slowly administer the calculated volume.

-

Monitor the animal for any signs of distress post-administration.[2]

-

Protocol 2: Administration in Chow

For long-term studies, incorporating the drug into the diet can reduce handling stress.

-

Diet Preparation:

-

Calculate the total amount of this compound required for the study based on the estimated daily food consumption of the animals and the desired daily dosage.

-

Thoroughly mix the this compound powder with the powdered chow to ensure uniform distribution. The mixture can then be provided as the sole food source.[2]

-

-

Monitoring:

-

Regularly monitor food intake to ensure the intended dose is being consumed.

-

Track body weight and overall animal health throughout the study period.[2]

-

Protocol 3: Bioanalytical Method for Fenofibric Acid in Plasma

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are sensitive methods for quantifying fenofibric acid in plasma.[12][13]

-

Sample Preparation:

-

Collect blood samples (e.g., via retro-orbital sinus or cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge the blood to separate the plasma.

-

Perform a liquid-liquid extraction. For example, add an internal standard (e.g., diazepam or mefenamic acid) to a 250-750 µL plasma sample.[12][13]

-

Add a protein precipitating agent/extraction solvent like ethyl acetate or acetonitrile, vortex, and centrifuge to separate the organic layer.[12]

-

Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically used.[12][13]

-

Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is common.[12][14]

-

Detection: UV detection or, for higher sensitivity and specificity, mass spectrometry (MS/MS) in multiple reaction-monitoring (MRM) mode.[12][13]

-

-

Validation: The method must be validated for linearity, accuracy, precision, selectivity, and stability as per regulatory guidelines.

Figure 2: A typical experimental workflow for a preclinical this compound study.

Pharmacodynamic Effects in Preclinical Models

This compound consistently demonstrates lipid-modifying effects across various preclinical models.

Table 3: Summary of this compound's Pharmacodynamic Effects on Lipids in Preclinical Models

| Model | Diet | This compound Dose | Key Lipid Effects | Citation |

| Normal Mice | Standard | Not specified | ↓ TG (-28%), ↑ HDL-C (+18%) | [15] |

| Normal Mice | Hypercholesterolemic | Not specified | ↓ Total Cholesterol (-40%), ↑ HDL-C (+23%) | [15] |

| Normal Mice | High Sucrose | 100 mg/kg/day | ↓ TG (-20%) | [15] |

| ob/ob Mice | Western Diet | 20 mg/kg/day | In a long-term study, paradoxically increased plasma TG and liver steatosis were observed, suggesting dose and duration-dependent effects in this specific model. | [9] |

Beyond lipid modulation, preclinical studies have established this compound's potential in ameliorating microvascular complications associated with diabetes, such as retinopathy and cardiomyopathy.[10][11][16] These protective effects are linked to its primary PPARα agonism as well as fibroblast growth factor-21 (FGF21) pathways.[10][11]

Preclinical Toxicology

Toxicology studies are essential for defining the safety profile of a drug candidate.

-

Rodent-Specific Effects: In rats and mice, high doses of this compound can cause liver tumors, an effect attributed to peroxisome proliferation.[17] This phenomenon is considered specific to small rodents and is not deemed relevant to human therapeutic use.[17]

-

Muscle and Cardiac Effects: In a 3-month study in rats, high exposure levels (≥50-fold human exposure) led to skeletal muscle toxicity.[17] Cardiac degeneration was also observed at exposures >15-fold that of humans.[17]

-

Gastrointestinal Effects: Reversible ulcers and erosions in the GI tract were noted in dogs after 3 months of treatment at exposures approximately 7-fold the clinical AUC.[17]

-

Reproductive and Developmental Toxicity: Studies in mice, rats, and rabbits showed no teratogenic effects.[17] Embryotoxic effects and difficulties during delivery were observed at high doses that also caused maternal toxicity.[17]

-

Mutagenicity: this compound has tested negative in a battery of mutagenicity studies, including the Ames test.[17][18]

References

- 1. droracle.ai [droracle.ai]

- 2. benchchem.com [benchchem.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. droracle.ai [droracle.ai]

- 6. ajantapharmausa.com [ajantapharmausa.com]

- 7. Articles [globalrx.com]

- 8. A mechanism-based pharmacokinetic model of this compound for explaining increased drug absorption after food consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound enhances lipid deposition via modulating PPARγ, SREBP-1c, and gut microbiota in ob/ob mice fed a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. A systematic review of preclinical animal studies on this compound’s potential role in type 1 diabetic micro-vascular complications | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]

- 12. Electron J Biomed 2009;3:41-54.- Zzaman et al. ...DEVELOPMENT AND VALIDATION OF this compound BY HPLC... [biomed.uninet.edu]

- 13. Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. iajps.com [iajps.com]

- 15. Effects of this compound, gemfibrozil and nicotinic acid on plasma lipoprotein levels in normal and hyperlipidemic mice. A proposed model for drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scielo.br [scielo.br]

- 17. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 18. drugs.com [drugs.com]

The Efficacy and Molecular Mechanisms of Fenofibrate in Non-Alcoholic Fatty Liver Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Non-alcoholic fatty liver disease (NAFLD) represents a growing global health crisis, tightly linked to metabolic syndrome, type 2 diabetes, and obesity. The spectrum of NAFLD ranges from simple steatosis to the more aggressive non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma. Currently, there are limited approved pharmacological therapies for NAFLD. Fenofibrate, a peroxisome proliferator-activated receptor alpha (PPAR-α) agonist, has been extensively investigated as a potential therapeutic agent due to its systemic lipid-lowering effects and its direct impact on hepatic lipid metabolism, inflammation, and oxidative stress. This technical guide provides a comprehensive overview of the core mechanisms of this compound in the context of NAFLD, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key signaling pathways.

Core Mechanism of Action: PPAR-α Activation

This compound's primary mechanism of action in the liver is the activation of PPAR-α, a nuclear receptor that functions as a master regulator of lipid and glucose homeostasis.[1][[“]] The active metabolite of this compound, fenofibric acid, binds to and activates PPAR-α, leading to a cascade of downstream effects that collectively ameliorate the pathological features of NAFLD.[1]

Upon activation, PPAR-α forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in:

-

Enhanced Fatty Acid β-oxidation: this compound upregulates the expression of enzymes crucial for mitochondrial and peroxisomal fatty acid oxidation, thereby promoting the breakdown of fatty acids in the liver and reducing lipid accumulation.[3][4]

-

Reduced de novo Lipogenesis: By modulating the expression of key transcription factors like sterol regulatory element-binding protein 1c (SREBP-1c), PPAR-α activation can suppress the synthesis of new fatty acids in the liver.[5]

-

Anti-inflammatory Effects: this compound has been shown to exert anti-inflammatory properties by inhibiting the expression of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), intercellular cell adhesion molecule-1 (ICAM-1), and vascular cell adhesion molecule-1 (VCAM-1).[3] This can limit the hepatic macrophage infiltration and necroinflammation characteristic of NASH.[3]

-

Antioxidant Activity: this compound can reduce oxidative stress in the liver by decreasing lipid peroxidation and enhancing the activity of antioxidant enzymes.[3]

-

Improved Insulin Sensitivity: By reducing lipid accumulation in the liver and muscle, this compound may improve insulin sensitivity.[3][6] It has also been shown to increase levels of adiponectin, an insulin-sensitizing adipokine.[3]

The following diagram illustrates the central role of PPAR-α activation in mediating the therapeutic effects of this compound in NAFLD.

Quantitative Data from Preclinical and Clinical Studies

The effects of this compound on various parameters of NAFLD have been quantified in numerous studies. The following tables summarize key findings from both animal models and human clinical trials.

Table 1: Effects of this compound in Animal Models of NAFLD/NASH

| Parameter | Animal Model | This compound Dosage | Duration | Key Findings | Reference |

| Hepatic Steatosis | High-Fat Diet (HFD)-fed mice | 100 mg/kg/day | - | Decreased liver fat content | [7] |

| Methionine-Choline Deficient (MCD)-fed mice | 100 mg/kg/day | - | Improved liver morphology | [7] | |

| MCD-fed mice | 25 mg/kg, BID | 3 weeks | Significantly decreased hepatic steatosis | [7] | |

| Liver Enzymes | HFD-fed mice | 100 mg/kg/day | - | Decreased serum ALT/AST levels | [7] |

| MCD-fed mice | 100 mg/kg/day | - | Reduced serum ALT levels | [7] | |

| Inflammation | MCD-fed mice | 25 mg/kg, BID | 3 weeks | Significantly decreased hepatic inflammation | [7] |

| Fibrosis | MCD-fed mice | 25 mg/kg, BID | 3 weeks | Significantly decreased hepatic fibrosis | [7] |

| Gene Expression | Obese rats with T2DM | - | - | Increased mRNA expression of fatty acid β-oxidation enzymes | [3] |

Table 2: Effects of this compound in Human Clinical Trials for NAFLD/NASH

| Parameter | Study Population | This compound Dosage | Duration | Key Findings | Reference |

| Liver Enzymes | 16 patients with biopsy-confirmed NAFLD | 200 mg/day | 48 weeks | Significant reduction in alkaline phosphatase and γGT.[8] Reduction in the proportion of patients with abnormal ALT (93.7% to 62.5%) and AST (50% to 18.7%).[8] | [8] |

| Meta-analysis of 5 RCTs | - | - | No significant change in ALT and AST compared to active controls (atorvastatin, omega-3 fatty acids, pioglitazone).[9] | [9] | |

| Lipid Profile | 16 patients with biopsy-confirmed NAFLD | 200 mg/day | 48 weeks | Significant decrease in triglycerides and increase in apolipoprotein A1.[8] | [8] |

| Meta-analysis of 5 RCTs | - | - | Significantly greater decrease in triglycerides compared to active controls.[9] | [9] | |

| Liver Histology | 16 patients with biopsy-confirmed NAFLD | 200 mg/day | 48 weeks | Significant decrease in hepatocellular ballooning.[8] No significant change in steatosis, lobular inflammation, fibrosis, or NAFLD activity score.[8] | [8] |

| Metabolic Parameters | 16 patients with biopsy-confirmed NAFLD | 200 mg/day | 48 weeks | Significant decrease in glucose levels.[8] Trend towards decreased insulin levels and insulin resistance.[8] Significant decrease in the proportion of patients with metabolic syndrome (43.7% to 18.7%).[8] | [8] |

| Liver Fat Content | Meta-analysis of 5 RCTs | - | - | Greater increase in liver-fat content compared to active controls (pioglitazone and O3FA), which are known to reduce liver fat.[9] | [9] |

Experimental Protocols

Preclinical Animal Models

A common experimental workflow for evaluating this compound in animal models of NAFLD is depicted below.

References

- 1. benchchem.com [benchchem.com]

- 2. consensus.app [consensus.app]

- 3. Current role of this compound in the prevention and management of non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound alleviates NAFLD by enhancing the PPARα/PGC-1α signaling pathway coupling mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Frontiers | Therapeutic effect of this compound for non-alcoholic steatohepatitis in mouse models is dependent on regime design [frontiersin.org]

- 8. A pilot trial of this compound for the treatment of non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound in Metabolic Dysfunction-associated Steatotic Liver Disease: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

fenofibrate and its impact on neuroinflammation and oxidative stress

An In-depth Technical Guide to Fenofibrate's Impact on Neuroinflammation and Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a well-established peroxisome proliferator-activated receptor alpha (PPARα) agonist, is conventionally utilized for its lipid-lowering properties. Emerging preclinical evidence, however, has illuminated its potent neuroprotective capabilities, specifically in mitigating neuroinflammation and oxidative stress, key pathological drivers in a spectrum of neurological disorders. This document provides a comprehensive technical overview of the mechanisms, quantitative effects, and experimental methodologies related to this compound's action on the central nervous system. Through its primary interaction with PPARα, this compound modulates critical signaling pathways, leading to a downstream reduction in pro-inflammatory mediators and an upregulation of endogenous antioxidant defenses. This guide consolidates key findings, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes the underlying molecular pathways to support further research and drug development efforts in neurotherapeutics.

Introduction: The Intersection of Neuroinflammation and Oxidative Stress

Neuroinflammation and oxidative stress are intricately linked processes that contribute to the initiation and progression of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke, as well as traumatic brain injury.[1][2] Neuroinflammation is characterized by the activation of resident immune cells in the brain, primarily microglia and astrocytes, leading to the release of pro-inflammatory cytokines, chemokines, and other inflammatory mediators.[3][4] Concurrently, oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the brain's capacity to neutralize them with antioxidant defenses.[5] This toxic synergy creates a self-propagating cycle of neuronal damage and death.

This compound's Core Mechanism of Action: PPARα Activation

This compound's therapeutic effects extend beyond lipid metabolism and are primarily mediated through its agonistic activity on Peroxisome Proliferator-Activated Receptor alpha (PPARα), a ligand-activated nuclear receptor.[6] Upon activation by its active metabolite, fenofibric acid, PPARα forms a heterodimer with the retinoid X receptor (RXR).[6][7] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[8]

The neuroprotective actions of this compound stem from two key consequences of PPARα activation:

-

Transrepression of Pro-inflammatory Pathways: Activated PPARα can physically interact with and inhibit the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[7][8] This interference prevents the transcription of genes encoding pro-inflammatory cytokines and adhesion molecules.

-

Upregulation of Antioxidant Genes: PPARα activation can directly or indirectly lead to the increased expression and activity of several antioxidant enzymes, bolstering the brain's defense against oxidative stress.[7][8]

Figure 1: this compound's PPARα-mediated anti-inflammatory signaling pathway.

Impact on Neuroinflammation

This compound exerts significant anti-inflammatory effects in the central nervous system, primarily by suppressing the activation of microglia and astrocytes and reducing the subsequent release of inflammatory mediators.

Reduction of Pro-inflammatory Cytokines and Adhesion Molecules

Studies have consistently demonstrated that this compound treatment leads to a marked decrease in the expression of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in various models of neurological injury.[9][10] This effect is largely attributed to the PPARα-mediated inhibition of the NF-κB signaling pathway.[10] Furthermore, this compound has been shown to prevent the ischemia-induced expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1) in cerebral blood vessels, which are critical for the infiltration of peripheral immune cells into the brain parenchyma.[8]

Modulation of Microglial Activation

This compound has been observed to inhibit microglial activation, a hallmark of neuroinflammation. In a model of whole-brain irradiation, this compound treatment prevented the increase in the number of activated microglia (CD68+ cells) in the dentate gyrus.[11] Similarly, in models of alcohol-induced neuroinflammation, this compound promoted a shift from a pro-inflammatory (M1-like) microglial phenotype towards an anti-inflammatory (M2-like) phenotype.[12]

Quantitative Data on Anti-Neuroinflammatory Effects

| Biomarker | Experimental Model | Treatment Regimen | Key Finding | Reference |

| TNF-α, IL-1β, IL-6 mRNA | Ethanol-withdrawal in rats | 50 mg/kg/day this compound for 5 days | Significant reduction in hippocampal, NAcc, and PFC expression | [9][10] |

| CD68+ (Activated Microglia) | Whole-Brain Irradiation in mice | 0.2% w/w this compound in chow | Prevented a ~70% increase in activated microglia at 1 week post-WBI | [11] |

| VCAM-1, ICAM-1 Protein | Ischemic brain in mice | 14-day this compound pretreatment | Prevented ischemia-induced expression in cerebral vessels | [8] |

| IBA-1 (Microglia) | High-fat diet-induced retinal inflammation | This compound co-administration | Reduced the number of Iba-1 positive cells in the retina | [13] |

Impact on Oxidative Stress

This compound enhances the brain's antioxidant capacity through multiple mechanisms, thereby protecting neurons from oxidative damage.

Enhancement of Endogenous Antioxidant Enzymes

A key neuroprotective mechanism of this compound is its ability to increase the activity of major antioxidant enzymes. Chronic treatment with this compound has been shown to significantly increase the activity of copper/zinc superoxide dismutase (SOD), glutathione peroxidase (GPX), glutathione reductase (GR), and glutathione S-transferase (GST) in brain homogenates.[8][14] This augmentation of the brain's enzymatic antioxidant shield contributes to the neutralization of ROS.

Activation of the Nrf2 Pathway

This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[15][16] Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), driving the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[16][17][18] This activation can be mediated through p62-dependent degradation of Keap1, the cytosolic inhibitor of Nrf2.[15]

Direct ROS Scavenging and Reduction of Oxidative Damage Markers

Beyond enzymatic and transcriptional regulation, this compound has demonstrated direct ROS scavenging properties.[5] Consequently, treatment with this compound leads to a reduction in various markers of oxidative damage. For instance, it has been shown to normalize elevated levels of thiobarbituric acid-reactive substances (TBARS), a marker of lipid peroxidation, in the cortex of ApoE-deficient mice.[8][14] Furthermore, it reduces the formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG) and malondialdehyde (MDA), which are indicators of DNA and lipid damage, respectively.[19]

Figure 2: this compound's activation of the Nrf2 antioxidant pathway.

Quantitative Data on Antioxidant Effects

| Biomarker | Experimental Model | Treatment Regimen | Key Finding | Reference |

| SOD, GPX, GR, GST Activity | C57BL/6 wild-type mice | 14-day this compound treatment | Significant increase in brain homogenate enzyme activities | [8][14] |

| TBARS | ApoE-deficient mice | 14-day this compound pretreatment | Normalized increased basal levels in the cortical area | [8][14] |

| GSSG/GSH Ratio | Ethanol-withdrawal in rats | 50 mg/kg/day this compound for 5 days | Decreased the ratio by ~18.6% in the hippocampus | [12] |

| HO-1 mRNA | Ethanol-withdrawal in rats | 50 mg/kg/day this compound for 5 days | Reduced expression by ~72.3% in the hippocampus | [12] |

| ROS Production | Paraquat-stimulated RF/6A cells | Pretreatment with 25-100 µM this compound | Dose-dependent reduction in ROS production | [19] |

Experimental Protocols

This section details representative methodologies for investigating the effects of this compound on neuroinflammation and oxidative stress.

Animal Models and this compound Administration

-

Model: Male Sprague Dawley rats are often used for traumatic brain injury (TBI) models, induced by lateral fluid percussion.[20] For stroke models, transient middle cerebral artery occlusion (MCAo) is a common procedure.[21]

-

This compound Preparation: this compound can be suspended in a vehicle such as water containing 0.2% methylcellulose or 0.5% carboxymethylcellulose.[20][22]

-

Administration: Oral gavage is a precise method for delivering a specific dose. For a 50 mg/kg dose, this compound is administered post-injury (e.g., at 1 and 6 hours after TBI).[20] Alternatively, this compound can be incorporated into chow (e.g., 0.2% w/w) for chronic administration.[11][22]

Figure 3: General experimental workflow for in vivo this compound studies.

Measurement of Neuroinflammation

-

RT-qPCR for Cytokine Expression: Brain tissue (e.g., hippocampus, prefrontal cortex) is homogenized, and total RNA is extracted. Reverse transcription is performed to synthesize cDNA. Quantitative PCR is then used with specific primers for TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH) to determine relative mRNA expression levels.[9]

-

Immunohistochemistry for Microglial Activation: Brain sections are incubated with primary antibodies against microglial markers like Iba-1 or CD68. A fluorescently labeled secondary antibody is then applied. The number of positive cells is quantified using fluorescence microscopy.[4][11]

-

Western Blot for Adhesion Molecules: Protein lysates from brain tissue are separated by SDS-PAGE and transferred to a membrane. The membrane is incubated with primary antibodies for VCAM-1 or ICAM-1, followed by a horseradish peroxidase-conjugated secondary antibody. Protein bands are visualized using chemiluminescence.[8]

Measurement of Oxidative Stress

-

Antioxidant Enzyme Activity Assays: Brain homogenates are used to measure the activity of enzymes like SOD, GPX, and catalase using commercially available assay kits. These assays are typically colorimetric and measure the rate of substrate conversion.[8]

-

TBARS Assay for Lipid Peroxidation: This assay measures malondialdehyde (MDA), a byproduct of lipid peroxidation. Brain homogenates are reacted with thiobarbituric acid under acidic conditions at high temperature. The resulting pink-colored product is measured spectrophotometrically.[8]

-

Measurement of ROS Production: Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[23][24] Cells are loaded with the probe, which becomes fluorescent upon oxidation by ROS. The fluorescence intensity is then measured using a microplate reader or flow cytometry.[19][23]

Conclusion and Future Directions

The cumulative evidence strongly supports the role of this compound as a promising neuroprotective agent, acting through the dual pathways of neuroinflammation suppression and oxidative stress reduction. Its primary mechanism, the activation of PPARα, provides a robust and multifaceted approach to counteracting key pathological processes in the brain. The data presented herein underscore the potential for repurposing this compound for various neurological conditions.

Future research should focus on:

-

Clinical Trials: Translating the extensive preclinical findings into well-designed clinical trials for neurodegenerative diseases and acute brain injuries.

-

Dose-Response and Therapeutic Window: Elucidating the optimal dosing and timing of this compound administration for different neurological insults.

-

Combination Therapies: Investigating the synergistic potential of this compound with other neuroprotective agents.

By leveraging the established safety profile and pleiotropic effects of this compound, the drug development community is well-positioned to explore a novel therapeutic avenue for a range of challenging neurological disorders.

References

- 1. Decrypting the Possible Mechanistic Role of this compound in Alzheimer's Disease and Type 2 Diabetes: The Truth and Mystery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of this compound in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Scavenging of reactive oxygen species by some nonsteroidal anti-inflammatory drugs and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. immune-system-research.com [immune-system-research.com]

- 7. This compound, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peroxisome Proliferator-Activated Receptor-α Activation as a Mechanism of Preventive Neuroprotection Induced by Chronic this compound Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Decreases Ethanol-Induced Neuroinflammation and Oxidative Stress and Reduces Alcohol Relapse in Rats by a PPAR-α-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound treatment during withdrawal reverses symptoms of ethanol-induced depression in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The PPARα agonist, this compound, preserves hippocampal neurogenesis and inhibits microglial activation following whole-brain irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. This compound activates Nrf2 through p62-dependent Keap1 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound ameliorates diabetic retinopathy by modulating Nrf2 signaling and NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Up-regulation of Nrf2 is involved in FGF21 mediated this compound protection against type 1 diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Neurological recovery-promoting, anti-inflammatory, and anti-oxidative effects afforded by this compound, a PPAR alpha agonist, in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Neuroprotective Effects of Chronic this compound Treatment via Modulating the Immunoreactivity of Cleaved Caspase-3 in Stroke Induced by Transient Middle Cerebral Artery Occlusion Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. news-medical.net [news-medical.net]

- 24. This compound Protects Cardiomyocytes from Hypoxia/Reperfusion- and High Glucose-Induced Detrimental Effects - PMC [pmc.ncbi.nlm.nih.gov]

Long-Term Effects of Fenofibrate on Cellular Metabolic Pathways: A Technical Guide

Abstract

Fenofibrate, a third-generation fibric acid derivative, is a widely prescribed lipid-lowering agent. Its primary mechanism of action is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that functions as a key transcriptional regulator of genes involved in lipid and lipoprotein metabolism. While its effects on reducing triglycerides and increasing high-density lipoprotein cholesterol are well-established, the long-term influence of this compound extends to a broader range of cellular metabolic pathways, including glucose homeostasis, amino acid metabolism, and uric acid handling. This technical guide provides an in-depth analysis of these long-term effects, synthesizing data from preclinical and clinical studies. It includes a detailed examination of the core signaling pathways, quantitative summaries of metabolic changes, methodologies of key experimental protocols, and visualizations of the underlying molecular interactions to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Core Signaling Pathway: PPARα Activation

This compound is a prodrug that is rapidly hydrolyzed by tissue and plasma esterases to its active metabolite, fenofibric acid.[1][2] Fenofibric acid is a potent agonist of PPARα, a ligand-activated transcription factor that plays a pivotal role in regulating energy homeostasis.[3][4]

Upon binding by fenofibric acid, PPARα undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).[5] This activated PPARα/RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[5] This binding initiates the transcription of numerous genes involved in virtually all aspects of lipid metabolism, including fatty acid transport, oxidation, and lipoprotein remodeling.[3][5][6]

Long-Term Effects on Lipid Metabolism

The most profound and clinically significant effects of long-term this compound administration are on lipid and lipoprotein metabolism, mediated directly by the activation of PPARα target genes.[4]

2.1 Triglyceride and VLDL Catabolism this compound significantly reduces plasma triglyceride (TG) levels by modulating several key genes.[7] It increases the expression of lipoprotein lipase (LPL), the primary enzyme responsible for hydrolyzing triglycerides in circulating chylomicrons and Very-Low-Density Lipoprotein (VLDL).[3][4] Concurrently, it suppresses the transcription of Apolipoprotein C-III (ApoC-III), a potent inhibitor of LPL activity.[3][8] This dual action leads to enhanced clearance of triglyceride-rich lipoproteins from the plasma.[9]

2.2 Fatty Acid Oxidation PPARα activation robustly stimulates the uptake and catabolism of fatty acids in the liver and other tissues like the kidney.[5][9] this compound upregulates the expression of genes encoding proteins involved in fatty acid transport (e.g., CD36) and mitochondrial and peroxisomal β-oxidation, such as Carnitine Palmitoyltransferase 1A (CPT1A) and Acyl-CoA Oxidase (ACOX1).[10][11] This increased fatty acid oxidation reduces the substrate available for triglyceride synthesis.

2.3 HDL and LDL Particle Modulation Long-term this compound therapy typically leads to an increase in High-Density Lipoprotein (HDL) cholesterol levels.[3] This is achieved by stimulating the production of Apolipoprotein A-I (ApoA-I) and Apolipoprotein A-II (ApoA-II), the primary protein components of HDL particles.[1][3] While the effect on Low-Density Lipoprotein (LDL) cholesterol is more modest, this compound favorably alters LDL particle composition, promoting a shift from small, dense, highly atherogenic particles to larger, more buoyant LDL particles that are cleared more rapidly.[1][12]

References

- 1. droracle.ai [droracle.ai]

- 2. Molecular Mechanisms of this compound-Induced Metabolic Catastrophe and Glioblastoma Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound differentially activates PPARα-mediated lipid metabolism in rat kidney and liver - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effectiveness and Safety of this compound in Routine Treatment of Patients with Hypertriglyceridemia and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of lipid metabolism and gene expression by this compound in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. PPARα agonist this compound prevents postoperative cognitive dysfunction by enhancing fatty acid oxidation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PPARα agonist this compound enhances fatty acid β-oxidation and attenuates polycystic kidney and liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of this compound Treatment on Cardiovascular Disease Risk in 9,795 Individuals With Type 2 Diabetes and Various Components of the Metabolic Syndrome: The this compound Intervention and Event Lowering in Diabetes (FIELD) study - PMC [pmc.ncbi.nlm.nih.gov]

Fenofibrate's Influence on Gut Microbiota and Metabolic Health: A Technical Guide

Issued: December 14, 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fenofibrate, a well-established peroxisome proliferator-activated receptor alpha (PPARα) agonist, is primarily prescribed for treating dyslipidemia. Emerging evidence has illuminated a significant, previously underappreciated role for this compound in modulating the gut microbiota. This interaction precipitates a cascade of metabolic benefits extending beyond simple lipid reduction, including attenuation of systemic inflammation, improvement of intestinal barrier integrity, and enhanced insulin sensitivity. This document provides a technical overview of the mechanisms underpinning this compound's effects on the gut microbiome and the subsequent impact on host metabolic health. It synthesizes quantitative data from key preclinical studies, details common experimental protocols, and visualizes the core signaling pathways and research workflows.

Core Mechanism of Action: PPARα Agonism and the Gut-Liver Axis

This compound's primary mechanism involves the activation of PPARα, a nuclear receptor highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney.[1] PPARα activation transcriptionally upregulates genes involved in fatty acid uptake, β-oxidation, and lipoprotein metabolism, leading to reduced plasma triglycerides and LDL-cholesterol.[2][3]

Recent studies reveal that this action is not isolated to host lipid metabolism. PPARα activation also plays a crucial role in regulating intestinal immunity, inflammation, and barrier function.[4] this compound's influence appears to be bidirectional: it directly impacts the host's metabolic and inflammatory state while simultaneously shaping the composition and metabolic output of the gut microbiota. The resulting microbial shifts, particularly the increased production of short-chain fatty acids (SCFAs), create a positive feedback loop that further enhances metabolic health.[1][5]

Quantitative Impact on Gut Microbiota and Metabolic Markers

This compound administration induces significant and reproducible changes in the gut microbial ecosystem and related host metabolic parameters. The following tables summarize quantitative data from key preclinical studies involving high-fat diet (HFD)-induced metabolic dysregulation in rodent models.

Table 1: this compound-Induced Changes in Gut Microbiota Composition

| Microbial Taxon | Level | Direction of Change | Study Reference |

|---|---|---|---|

| Firmicutes | Phylum | ↓ (Down-regulated) | [1][4][5] |